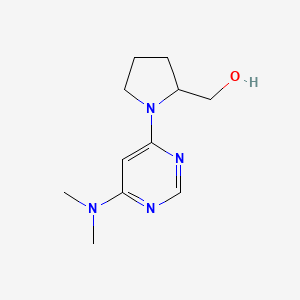
(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidinyl group, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol” is not available in the retrieved information.Molecular Structure Analysis
The molecular structure of “(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol” is characterized by a pyrrolidine ring and a pyrimidinyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyrimidinyl group, being a hinge binder, can form hydrogen interactions .科学的研究の応用
Anticancer Research
Pyrimidine derivatives are extensively studied for their anticancer properties. They can act as antimetabolites , interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation. Some pyrimidine-based drugs, such as imatinib, dasatinib, and nilotinib, are well-established treatments for leukemia . The structural diversity of pyrimidine allows for the development of compounds with specific activities against various types of cancer cells.
Antimicrobial and Antifungal Applications
The broad spectrum of biological activities of pyrimidine derivatives includes antimicrobial and antifungal effects . These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for treating infections. Their mechanism of action often involves disrupting the synthesis of nucleic acids or essential proteins in the pathogens.
Neuroprotective Agents
In the field of neurology, pyrimidine derivatives are being explored as neuroprotective agents . They have shown potential in the treatment of neurodegenerative diseases like Alzheimer’s by inhibiting enzymes such as JNK3, which is involved in the formation of amyloid β plaques and neurofibrillary tangles . This inhibition can potentially slow down the progression of the disease.
Anti-inflammatory and Analgesic Properties
Pyrimidine derivatives can also serve as anti-inflammatory and analgesic agents . They may work by modulating the inflammatory response and reducing the production of pro-inflammatory cytokines, providing relief from pain and inflammation in conditions like arthritis.
Antidiabetic Activity
Another significant application of pyrimidine derivatives is in the treatment of diabetes . They can act as DPP-IV inhibitors, which play a role in glucose metabolism . By inhibiting this enzyme, pyrimidine derivatives can help in regulating blood sugar levels in diabetic patients.
特性
IUPAC Name |
[1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-14(2)10-6-11(13-8-12-10)15-5-3-4-9(15)7-16/h6,8-9,16H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGBTEIPAWLQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate](/img/structure/B2964466.png)
![L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)-](/img/structure/B2964467.png)


![3'-(4-isopropylphenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2964473.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2964475.png)
![N-(2-(2-methylthiazol-4-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2964476.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2964478.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinoxaline-1(2H)-carboxamide](/img/structure/B2964483.png)
![2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B2964485.png)

![N-(3,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2964487.png)
![2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2964488.png)